(3-Methoxyphenyl)(naphthalen-1-yl)methanone
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Overview
Description
(3-Methoxyphenyl)(naphthalen-1-yl)methanone is an organic compound that features a methoxy-substituted phenyl group and a naphthyl group connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(naphthalen-1-yl)methanone typically involves the reaction of 3-methoxybenzaldehyde with naphthalene-1-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxyphenyl)(naphthalen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: A synthetic cannabinoid with similar structural features.
(1-(4-Pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Another synthetic cannabinoid with a similar naphthyl group.
Uniqueness
(3-Methoxyphenyl)(naphthalen-1-yl)methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
109251-88-9 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(3-methoxyphenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C18H14O2/c1-20-15-9-4-8-14(12-15)18(19)17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3 |
InChI Key |
PJJMZIDNKIRXFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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